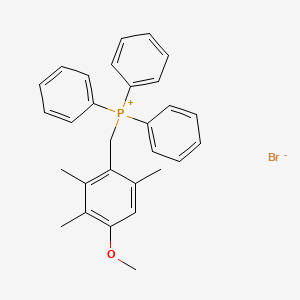
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C34H36BrOP. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a triphenylphosphanium moiety.
Preparation Methods
The synthesis of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide typically involves the reaction of (4-Methoxy-2,3,6-trimethylphenyl)methyl bromide with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to certain receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide can be compared with other similar compounds, such as:
(5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-yl)triphenylphosphonium bromide: This compound has a similar structure but includes additional functional groups.
(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one: Another related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C29H30BrOP |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IYZVCXOMXVTXGD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B13397084.png)
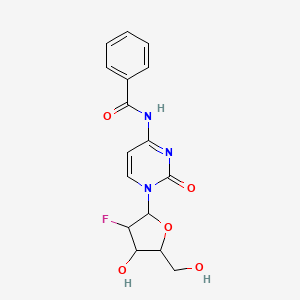
![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)
![2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13397091.png)
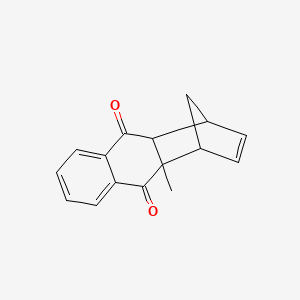
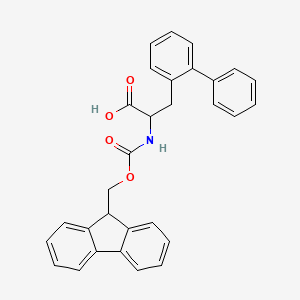
![2-[2-[2-Carbamoyl-4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride](/img/structure/B13397098.png)

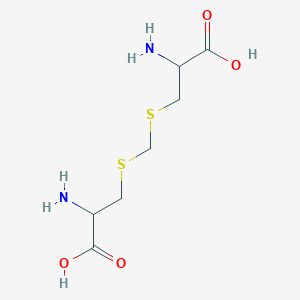
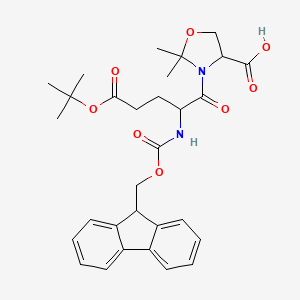
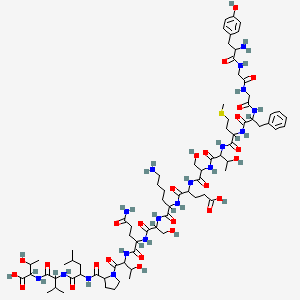
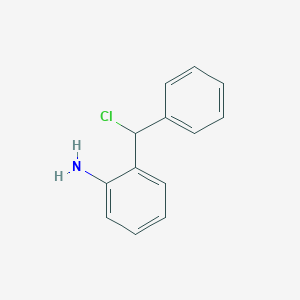
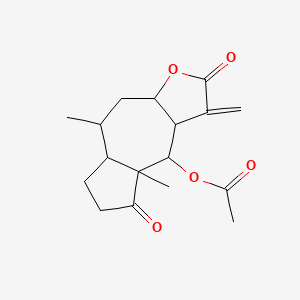
![3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one](/img/structure/B13397161.png)
